molecular formula C9H11F3N2O2 B1481810 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile CAS No. 2097998-55-3

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1481810
CAS No.: 2097998-55-3
M. Wt: 236.19 g/mol
InChI Key: MDUMEJUZUXWPOE-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile (CAS 2097998-55-3) is a high-value, versatile chemical intermediate designed for pharmaceutical research and development. This organic molecule is characterized by its functionalized azetidine core, which features an ether (ethoxy) group and a trifluoromethyl group, combined with a cyanoacetone side chain . Its structure confers a unique blend of electrophilic reactivity, offered by the carbonyl and nitrile groups, and stability from the azetidinyl ring and the trifluoromethyl group . The presence of the trifluoromethyl group is particularly significant, as it profoundly influences physicochemical properties like lipophilicity and metabolic resistance, making it a key motif in modern drug discovery . This compound is primarily utilized as a key building block in the construction of complex molecules with potential pharmacological activity. Its reactivity makes it a valuable precursor for synthesizing enzyme inhibitors or bioactive ligands, thanks to its capacity to modulate specific molecular interactions . Researchers will find application for this intermediate in the exploration of new therapeutic agents, particularly in the development of targeted inhibitors. The structural features of this molecule are relevant in the context of kinase inhibitor research, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are validated targets in oncology, and their inhibition has shown clinical responses in various FGFR-altered cancers . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMEJUZUXWPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 3-Ethoxy-3-(trifluoromethyl)azetidine Core

  • Starting Materials: The azetidine ring is typically synthesized from precursors such as β-lactams or via cyclization of appropriately substituted amino alcohols or halides.
  • Introduction of Trifluoromethyl Group: The trifluoromethyl substituent is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under nucleophilic substitution or radical conditions.
  • Ethoxy Substitution: The ethoxy group at the 3-position is introduced either by alkylation with ethyl halides or by nucleophilic substitution on a suitable leaving group precursor.

Attachment of the 3-Oxopropanenitrile Moiety

  • The azetidine nitrogen is alkylated or acylated with a 3-oxopropanenitrile derivative, often using 3-oxopropanenitrile halides or activated esters.
  • Reaction conditions are optimized to favor N-substitution while minimizing side reactions such as ring opening or polymerization.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Data Summary

The preparation methods are primarily documented in patent literature, notably:

Source Key Information Notes
WO2014060113A1 Describes heterocyclic compounds with trifluoromethyl and ethoxy substituents; synthetic routes involve cyclization and substitution reactions with detailed functional group transformations. Provides foundational synthetic methodology for azetidine derivatives.
EP3950692A1 Discloses novel tricyclic compounds including azetidine derivatives; details on kinase inhibitor synthesis with azetidine cores and functionalization strategies. Highlights pharmaceutical relevance and synthetic versatility.
ChemSrc CAS 2097998-55-3 Provides molecular formula and weight but limited synthetic details. Useful for molecular characterization reference.

Comparative Table of Preparation Steps

Step Description Reagents/Conditions Challenges
1 Azetidine ring formation β-lactams, amino alcohols, halides Ring strain and stereoselectivity
2 Trifluoromethyl group introduction CF3I, trifluoromethyl sulfonium salts Regioselectivity, radical control
3 Ethoxy group substitution Ethyl halides, nucleophilic substitution Avoiding over-alkylation
4 N-substitution with 3-oxopropanenitrile 3-oxopropanenitrile halides, activated esters Selective N-alkylation, ring stability
5 Purification Chromatography (flash, HPLC) Removing side products, isomers

Notes on Optimization and Scale-Up

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to maximize yield and purity.
  • Protecting groups may be employed temporarily to prevent side reactions during multi-step synthesis.
  • Scale-up requires careful control of exothermic steps, especially during trifluoromethylation and ring closure.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Phenothiazine-Cyanochalcones ()

Compounds 2c , 2d , and 2e from share the 3-oxopropanenitrile backbone but differ in their heterocyclic systems. For example:

  • (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c) replaces the azetidine with a phenothiazine ring and introduces a methylthio (-SMe) group and a 4-(trifluoromethyl)phenyl substituent.
  • Key differences: Ring size and rigidity: Phenothiazine (tricyclic, planar) vs. azetidine (small, non-planar). Substituent effects: The methylthio group in 2c enhances lipophilicity, whereas the ethoxy group in the target compound improves solubility. Biological activity: Phenothiazine derivatives act as dual inhibitors of tubulin polymerization, while the target compound’s activity remains uncharacterized but may target kinases or G-protein-coupled receptors due to its nitrile group .
Table 1: Structural and Functional Comparison with Phenothiazine Analogs
Parameter Target Compound Compound 2c ()
Core structure Azetidine Phenothiazine
Substituents 3-Ethoxy, 3-CF₃ 2-Methylthio, 4-CF₃-phenyl
Molecular weight (est.) ~265.2 g/mol ~450–500 g/mol
Solubility Moderate (polar ethoxy group) Low (hydrophobic phenyl and methylthio)
Biological target Unknown (potential kinase inhibition) Tubulin polymerization inhibitor

Azetidine-Containing TLR Antagonists ()

A structurally distinct azetidine derivative, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, serves as a TLR7-9 antagonist. While both compounds share an azetidine ring, the substituents diverge significantly:

  • The TLR antagonist incorporates a morpholine and tetrahydropyrazolo-pyridine group, enhancing its ability to interact with Toll-like receptors.
  • Key differences :
    • Substituent complexity : The TLR antagonist’s morpholine and pyrazolo-pyridine groups provide multi-ring interactions, contrasting with the target compound’s simpler ethoxy/CF₃ substitution.
    • Biological activity : The TLR antagonist is tailored for autoimmune disease treatment, whereas the target compound’s nitrile and CF₃ groups may favor kinase or protease inhibition .

Piperidine-Based 3-Oxopropanenitrile Derivatives ()

and describe 3-(3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile , which replaces azetidine with a piperidine ring fused to a polyheterocyclic system.

  • Key differences: Ring size and conformation: Piperidine (six-membered, flexible) vs. azetidine (four-membered, rigid). Synthetic complexity: The piperidine derivative requires multi-step synthesis involving Lawesson’s reagent and HATU, whereas the target compound’s synthesis likely involves simpler alkylation or condensation steps .
Table 2: Comparison with Piperidine Analogs
Parameter Target Compound Piperidine Derivative ()
Core structure Azetidine Piperidine
Heterocyclic system None Imidazo-pyrrolo-pyrazine
Molecular weight (est.) ~265.2 g/mol ~400–450 g/mol
Synthetic route Likely Claisen-Schmidt condensation Multi-step (HATU, Lawesson’s reagent)

Piperazine-Linked Propanenitrile ()

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) shares the 3-oxopropanenitrile core but uses a piperazine ring substituted with a phenethyl group.

  • Key differences: Ring basicity: Piperazine (two nitrogen atoms, basic) vs. azetidine (one nitrogen, less basic).

Biological Activity

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound notable for its unique structural features, including an azetidine ring, an ethoxy group, and a trifluoromethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₁F₃N₂O₂
Molecular Weight241.21 g/mol
CAS Number2097998-55-3
DensityNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates under optimized conditions to enhance yield and purity. Various reagents such as potassium permanganate and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the azetidine ring and trifluoromethyl group enhances its reactivity and binding affinity, potentially modulating various biological processes.

Pharmacological Studies

Recent studies have explored the compound's pharmacological properties:

  • Antitumor Activity : Preliminary investigations suggest that derivatives of similar structures exhibit cytotoxic effects against various tumor cell lines, although specific data on this compound remains limited.
  • Antimicrobial Properties : The compound may possess antibacterial activity due to the presence of the nitrile group, which is known to enhance antimicrobial efficacy in related compounds .
  • Enzyme Inhibition : Research indicates potential urease inhibitory activity, which could be relevant in treating infections caused by Helicobacter pylori.

Case Studies

While specific case studies focusing on this compound are scarce, related compounds have shown promising results:

  • Study on Related Derivatives : A study examining 3-formylchromone derivatives found significant cytotoxicity against human tumor cell lines, suggesting that structural similarities may confer similar biological activities .
  • Urease Inhibition : Compounds with structural characteristics akin to this nitrile have demonstrated potent urease inhibition, highlighting a potential therapeutic avenue for gastrointestinal disorders .

Future Directions

The exploration of this compound's biological activity warrants further investigation. Future studies should focus on:

  • In Vivo Studies : To establish the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the precise mechanisms by which this compound interacts with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pre-functionalized azetidine ring (e.g., 3-ethoxy-3-(trifluoromethyl)azetidine) and cyanoacetamide derivatives. Key steps include:

  • Activation of the azetidine nitrogen using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Temperature control (0–5°C) to minimize side reactions like hydrolysis of the nitrile group .
  • Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving regioselectivity .
    • Data Consideration : Yields are typically 60–80% under optimized conditions. Impurities often arise from incomplete substitution or solvent residues, requiring purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : ¹H NMR confirms the azetidine ring’s substitution pattern (e.g., ethoxy and trifluoromethyl groups at C3), while ¹⁹F NMR verifies trifluoromethyl integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and fragmentation patterns .
  • HPLC-PDA : Purity >95% is required for biological assays; retention time consistency ensures batch-to-batch reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for this compound against enzyme targets?

  • Methodological Answer : Discrepancies between in vitro and in silico binding data often arise from conformational flexibility or solvent effects. Strategies include:

  • Molecular Dynamics (MD) Simulations : To assess the compound’s stability in aqueous vs. lipid environments (e.g., using GROMACS) .
  • Docking Studies : Compare binding poses in rigid (Glide) vs. flexible (AutoDock Vina) docking protocols to identify key interactions (e.g., H-bonding with catalytic residues) .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

  • Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship) studies:

  • Cyano Group Stabilization : Introduce electron-withdrawing substituents (e.g., fluorine) adjacent to the nitrile to reduce CYP450-mediated oxidation .
  • Azetidine Ring Rigidity : Replace the ethoxy group with bulkier substituents (e.g., isopropyl) to limit ring-opening metabolism .
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How does stereoelectronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The CF₃ group’s strong electron-withdrawing nature alters reaction pathways:

  • Buchwald-Hartwig Amination : Enhanced electrophilicity of the azetidine nitrogen facilitates Pd-catalyzed coupling with aryl halides .
  • Steric Effects : The CF₃ group’s bulk may hinder access to catalytic sites, necessitating larger ligands (e.g., XPhos) for Suzuki-Miyaura reactions .

Comparative Analysis of Structural Analogues

Compound Structural Feature Key Differentiator Biological Impact
3-(1-Methylcyclopropyl)-3-oxopropanenitrileCyclopropyl groupIncreased steric hindranceReduced off-target binding
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrileHydroxyl group on piperidineEnhanced solubilityImproved pharmacokinetics
Target CompoundEthoxy-CF₃-azetidineBalanced lipophilicity & metabolic stabilityHigher selectivity in enzyme inhibition

Key Research Challenges

  • Synthetic Scalability : Microwave-assisted methods improve lab-scale yields but require adaptation for continuous flow systems .
  • Toxicity Profiling : Address potential nitrile toxicity via in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

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